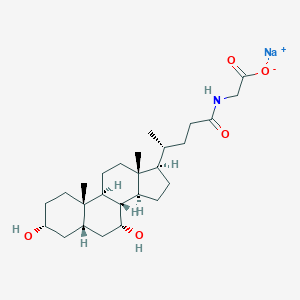

Sodium glycochenodeoxycholate

Vue d'ensemble

Description

Le glycochénodesoxycholate de sodium est un sel d'acide biliaire formé dans le foie à partir du chénodesoxycholate et de la glycine. Il agit comme un biosurfactant pour solubiliser les lipides en vue de leur absorption et il est lui-même absorbé. Ce composé est connu pour son rôle dans la digestion et l'absorption des graisses et des vitamines liposolubles dans l'intestin grêle .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le glycochénodesoxycholate de sodium peut être synthétisé en conjuguant l'acide chénodesoxycholique avec la glycine en présence d'hydroxyde de sodium. La réaction implique généralement l'activation du groupe carboxyle de l'acide chénodesoxycholique, suivie de sa réaction avec la glycine pour former la liaison amide. Le sel de sodium est ensuite formé en neutralisant le produit avec de l'hydroxyde de sodium .

Méthodes de production industrielle : La production industrielle du glycochénodesoxycholate de sodium implique des voies synthétiques similaires mais à plus grande échelle. Le processus comprend la purification du produit par recristallisation à partir d'éthanol ou de mélanges éthanol-éther pour obtenir des niveaux de pureté élevés .

Types de réactions :

Oxydation : Le glycochénodesoxycholate de sodium peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle présents sur le noyau stéroïde.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle présent dans la molécule.

Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau des groupes fonctionnels amide et hydroxyle.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les chlorures d'acyle et les halogénoalcanes peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Dérivés oxydés de l'acide biliaire.

Réduction : Formes réduites de l'acide biliaire avec des groupes fonctionnels modifiés.

Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les groupes originaux.

Applications De Recherche Scientifique

Microbial Studies

NaGCDC has been employed in various microbiological studies, particularly involving enterotoxigenic Escherichia coli (ETEC). Research has shown that NaGCDC can induce significant changes in gene expression related to virulence factors in ETEC strains. For instance, it was found to upregulate the expression of the CS5 operon, which is crucial for bacterial adhesion and colonization in the intestine .

Gene Expression Analysis

In a study utilizing RNA sequencing, NaGCDC was shown to alter the expression of numerous genes involved in bacterial virulence and biofilm formation. The results indicated that NaGCDC not only affects gene expression but also protein abundance, impacting bacterial behavior significantly .

Gastrointestinal Applications

Dissolution Testing

NaGCDC is commonly used as a dissolution test medium due to its ability to mimic gastrointestinal conditions. In dissolution tests, it aids in understanding how different formulations behave under simulated digestive conditions, which is essential for predicting bioavailability .

Case Studies

Cholestasis Research

Research has indicated that NaGCDC holds promise for studying cholestasis diseases and hepatocellular carcinoma. Its role as a bile salt allows researchers to explore mechanisms of bile acid toxicity and their effects on liver cells .

Impact on Enteric Pathogens

A notable study demonstrated that NaGCDC influences the behavior of pathogenic bacteria by enhancing their adherence to epithelial cells while reducing motility. This suggests a potential application in understanding infections caused by enteric pathogens and developing strategies for intervention .

Mécanisme D'action

Sodium glycochenodeoxycholate acts as a detergent to solubilize fats for absorption in the small intestine. It can induce hepatocyte apoptosis, which is partially mediated by the Fas receptor. The compound interacts with cellular membranes, altering their permeability and facilitating the emulsification and absorption of dietary fats .

Comparaison Avec Des Composés Similaires

- Sodium glycocholate

- Sodium taurocholate

- Sodium deoxycholate

- Sodium chenodeoxycholate

Comparison: Sodium glycochenodeoxycholate is unique due to its specific combination of chenodeoxycholic acid and glycine, which imparts distinct solubilizing properties. Compared to sodium glycocholate and sodium taurocholate, it has a higher hydrophobicity, making it more effective in solubilizing lipids. Its ability to induce apoptosis in hepatocytes also sets it apart from other bile salts .

Activité Biologique

Sodium glycochenodeoxycholate (GCDC) is a bile acid derivative that plays significant roles in various biological processes, including fat absorption, cellular signaling, and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a sodium salt of glycochenodeoxycholic acid, with the chemical formula and a molecular weight of 465.62 g/mol. It is characterized by its amphipathic nature, allowing it to solubilize fats and facilitate their absorption in the intestine.

1. Fat Absorption:

GCDC acts as a detergent, emulsifying dietary fats and enhancing their absorption in the intestinal tract. This property is crucial for the digestion of lipids and the absorption of fat-soluble vitamins.

2. Cellular Signaling:

GCDC has been shown to interact with various cellular pathways:

- JAK/STAT Signaling: It activates the JAK/STAT pathway, which is involved in cell growth and immune responses .

- Apoptosis Regulation: GCDC promotes survival in liver cancer cells by phosphorylating BCL-2 at the Ser70 site, indicating its role in apoptosis regulation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Case Study 1: Gallbladder Cancer Metastasis

A study published in the Journal of Cellular Physiology demonstrated that GCDC promotes metastasis in gallbladder cancer cells by activating the SOCS3/JAK2/STAT3 signaling pathway. This activation leads to increased migration and invasion potential, highlighting GCDC's role in cancer progression .

Case Study 2: Apoptosis Mechanism

Research published in Cell & Bioscience investigated how GCDC induces apoptosis in biliary epithelial cells through the AMPK/PGC-1α pathway. The findings suggest that GCDC contributes to cholestatic diseases by promoting cell death under certain conditions .

Clinical Implications

The biological activities of this compound suggest potential therapeutic applications:

- Cancer Therapy: Targeting GCDC pathways may provide new strategies for treating gallbladder cancer.

- Metabolic Disorders: Its role in fat absorption could be leveraged to improve nutrient uptake in individuals with malabsorption syndromes.

Propriétés

Numéro CAS |

16564-43-5 |

|---|---|

Formule moléculaire |

C26H43NNaO5 |

Poids moléculaire |

472.6 g/mol |

Nom IUPAC |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;/m1./s1 |

Clé InChI |

JIHVOAVQLCYLKZ-YRJJIGPTSA-N |

SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |

SMILES isomérique |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |

SMILES canonique |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na] |

Apparence |

A crystalline solid |

Synonymes |

N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Sodium Salt; N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Monosodium Salt; NSC 681056; Sodium Chenodeoxycholylglycine; Sodium Glycochenodeoxycholate; Sodium Glycochenodesoxycholate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.